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molecular formula C14H34O6Si2 B100286 1,2-Bis(triethoxysilyl)ethane CAS No. 16068-37-4

1,2-Bis(triethoxysilyl)ethane

Cat. No. B100286
M. Wt: 354.59 g/mol
InChI Key: IZRJPHXTEXTLHY-UHFFFAOYSA-N
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Patent
US04579965

Procedure details

The reaction was carried out as in Comparative Example 5, except that triethoxysilane was used as the starting silane. The reaction as monitored by GPC and was complete in two hours. Vinyltriethoxysilane (79%) was the major product formed and significant amounts of 1,2-bis(triethoxysilyl)ethane (13%) and tetraethoxysilane (8%) by-products, were also formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[SiH4].[CH:12]([Si:14]([O:21][CH2:22][CH3:23])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])=[CH2:13]>>[CH2:1]([O:3][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[CH2:13][CH2:12][Si:14]([O:15][CH2:16][CH3:17])([O:18][CH2:19][CH3:20])[O:21][CH2:22][CH3:23])[CH3:2].[CH2:1]([O:3][Si:4]([O:15][CH2:16][CH3:17])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)O[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%
Name
Type
product
Smiles
C(C)O[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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